Comprehensive Technical Guide: 4-Bromo-2-(methylthio)aniline (CAS 475089-07-7) in Advanced Chemical Synthesis and Drug Development
Comprehensive Technical Guide: 4-Bromo-2-(methylthio)aniline (CAS 475089-07-7) in Advanced Chemical Synthesis and Drug Development
Executive Summary
As a Senior Application Scientist overseeing early-stage drug discovery and materials synthesis, I frequently encounter the need for highly versatile, multi-functional building blocks. 4-Bromo-2-(methylthio)aniline (CAS 475089-07-7) is a prime example of such a scaffold[1]. Characterized by a molecular weight of 218.11 g/mol , this compound features an optimal triad of functional groups on a single benzene ring: an amino group (-NH₂), a methylthio group (-SCH₃), and a bromine atom (-Br)[1][2].
This specific arrangement allows orthogonal reactivity. The bromo group acts as an ideal leaving group for transition-metal-catalyzed cross-coupling, the aniline nitrogen serves as a directing group or hydrogen bond donor, and the methylthio group modulates lipophilicity while offering a site for late-stage oxidation or metal coordination[3]. This guide dissects the physicochemical properties, synthesis protocols, and downstream applications of this critical intermediate.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical profile of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. Below is the consolidated quantitative data for 4-Bromo-2-(methylthio)aniline[1][2].
| Property | Value | Scientific Implication |
| Chemical Name | 4-Bromo-2-(methylthio)aniline | Standard IUPAC nomenclature. |
| CAS Number | 475089-07-7 | Unique identifier for regulatory tracking[1]. |
| Molecular Weight | 218.11 g/mol | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5[1]. |
| Molecular Formula | C₇H₈BrNS | Highlights the presence of heteroatoms (N, S) and halogen (Br)[1]. |
| SMILES | NC1=CC=C(Br)C=C1SC | Useful for computational modeling and docking studies[1]. |
| Topological Polar Surface Area | 26.02 Ų | Suggests excellent potential for blood-brain barrier (BBB) penetration[1]. |
| LogP | 2.7532 | Moderate lipophilicity; ensures membrane permeability without excessive hydrophobic trapping[1]. |
| H-Bond Donors / Acceptors | 1 / 2 | The -NH₂ acts as a donor; the N and S atoms act as acceptors[1]. |
Causality in Design: The LogP of ~2.75 is a strategic advantage. In drug development, incorporating the methylthio group instead of a standard methoxy (-OCH₃) group increases the lipophilicity slightly and alters the electron density of the aromatic ring. Furthermore, the sulfur atom acts as a soft Lewis base, which has been successfully leveraged to create structural models of mono-[Fe]-hydrogenase[3].
Synthetic Methodologies & Experimental Protocols
The most robust route to 4-Bromo-2-(methylthio)aniline is the regioselective electrophilic aromatic bromination of 2-(methylthio)aniline.
Fig 1. Regioselective synthesis workflow via electrophilic aromatic substitution.
Protocol 1: Regioselective Bromination of 2-(Methylthio)aniline
This protocol is designed as a self-validating system to ensure high regioselectivity and prevent over-bromination.
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Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)aniline (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous N,N-dimethylformamide (DMF).
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Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.
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Causality: The -NH₂ group is strongly activating. Lowering the temperature suppresses the kinetic energy of the system, preventing unselective poly-bromination.
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Reagent Addition: Add N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 equiv) portion-wise over 30 minutes.
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Causality: NBS is chosen over molecular bromine (Br₂) because it provides a steady, low concentration of electrophilic bromine (Br⁺ equivalents). The steric bulk of the ortho-methylthio group, combined with the strong para-directing effect of the amino group, forces the electrophile exclusively to the 4-position.
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Reaction Monitoring: Stir the mixture at 0 °C for 1.5 hours. Validate completion via TLC (Hexane/EtOAc 4:1) or LC-MS until the starting material is fully consumed.
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Quenching: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).
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Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, halting the reaction and preventing oxidative degradation during workup.
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Isolation: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 30 mL to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure product[3].
Applications in Drug Development & Ligand Design
The strategic placement of the bromine atom provides a highly reactive synthetic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly build complex molecular architectures[3].
Fig 2. Catalytic cycle for Pd-catalyzed cross-coupling utilizing 4-Bromo-2-(methylthio)aniline.
Protocol 2: Suzuki-Miyaura Cross-Coupling
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Setup: In a Schlenk tube, combine 4-Bromo-2-(methylthio)aniline (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
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Causality: The bidentate dppf ligand stabilizes the Pd center, facilitating both the oxidative addition into the strong C-Br bond and the subsequent transmetalation step, while preventing catalyst aggregation into inactive palladium black.
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Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge the vessel with argon for 15 minutes.
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Causality: Degassing is absolute critical; the Pd(0) active species is highly susceptible to oxidation, and the methylthio group can prematurely oxidize to a sulfoxide in the presence of O₂ at elevated temperatures.
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Execution: Heat the mixture to 90 °C for 12 hours under argon. Cool, dilute with water, extract with EtOAc, and purify via chromatography.
Handling, Storage, and Analytical Validation
Due to the presence of the oxidizable methylthio group and the light-sensitive nature of substituted anilines, rigorous storage protocols must be followed. 4-Bromo-2-(methylthio)aniline must be stored at 2-8°C , protected from light, and sealed in a dry environment[1].
Analytical Validation: Before use in sensitive catalytic cycles, the integrity of the batch should be verified.
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¹H NMR (CDCl₃): Look for the distinct singlet of the -SCH₃ protons around δ 2.3-2.5 ppm, and the broad singlet of the -NH₂ protons around δ 3.8-4.2 ppm. The aromatic region should display an AMX or ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring.
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LC-MS: Confirm the mass of 218.11 g/mol [1]. The mass spectrum should clearly show the characteristic 1:1 isotopic doublet (M and M+2 peaks) indicative of the single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
References
- Title: 475089-07-7 | 4-Bromo-2-(methylthio)
- Title: 4-bromo aniline | Sigma-Aldrich: 4-Bromo-2-(methylthio)
- Source: utexas.
- Title: 4-Bromo-2-(methylthio)
